Cas no 66553-50-2 (trans-1-Methyl-2-(4-methylpentyl)cyclopentane)

trans-1-Methyl-2-(4-methylpentyl)cyclopentane 化学的及び物理的性質
名前と識別子
-
- trans-1-Methyl-2-(4-methylpentyl)cyclopentane
- TRANS-1-METHYL-2(4-METHYLPENTYL)CYCLOPENTANE
- 1-Methyl-2-(4-methylpentyl)cyclopentane #
- starbld0001702
- YWCSZNJUSYMHHA-VXGBXAGGSA-N
- (1R,2S)-1-methyl-2-(4-methylpentyl)cyclopentane
- 66553-50-2
- Rel-(1R,2S)-1-methyl-2-(4-methylpentyl)cyclopentane
- DTXSID301025810
- DB-266981
- Cyclopentane, 1-methyl-2-(4-methylpentyl)-, trans- (9CI); trans-1-Methyl-2-(4-methylpentyl)cyclopentane
-
- インチ: InChI=1S/C12H24/c1-10(2)6-4-8-12-9-5-7-11(12)3/h10-12H,4-9H2,1-3H3/t11-,12-/m1/s1
- InChIKey: YWCSZNJUSYMHHA-VXGBXAGGSA-N
- SMILES: CC1CCCC1CCCC(C)C
計算された属性
- 精确分子量: 168.187800766g/mol
- 同位素质量: 168.187800766g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 12
- 回転可能化学結合数: 4
- 複雑さ: 115
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 5.6
- トポロジー分子極性表面積: 0Ų
trans-1-Methyl-2-(4-methylpentyl)cyclopentane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M320175-5mg |
trans-1-Methyl-2-(4-methylpentyl)cyclopentane |
66553-50-2 | 5mg |
$207.00 | 2023-05-17 | ||
TRC | M320175-50mg |
trans-1-Methyl-2-(4-methylpentyl)cyclopentane |
66553-50-2 | 50mg |
$1642.00 | 2023-05-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-483177-5 mg |
trans-1-Methyl-2-(4-methylpentyl)cyclopentane, |
66553-50-2 | 5mg |
¥2,858.00 | 2023-07-11 | ||
TRC | M320175-250mg |
trans-1-Methyl-2-(4-methylpentyl)cyclopentane |
66553-50-2 | 250mg |
$ 9200.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-483177-5mg |
trans-1-Methyl-2-(4-methylpentyl)cyclopentane, |
66553-50-2 | 5mg |
¥2858.00 | 2023-09-05 |
trans-1-Methyl-2-(4-methylpentyl)cyclopentane 関連文献
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
7. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
trans-1-Methyl-2-(4-methylpentyl)cyclopentaneに関する追加情報
Comprehensive Analysis of trans-1-Methyl-2-(4-methylpentyl)cyclopentane (CAS No. 66553-50-2): Properties, Applications, and Industry Trends
trans-1-Methyl-2-(4-methylpentyl)cyclopentane (CAS No. 66553-50-2) is a specialized cyclic hydrocarbon with a unique molecular structure that has garnered attention in various industrial and research applications. This compound belongs to the class of alkyl-substituted cyclopentanes, characterized by its trans-configuration and branched alkyl chain. Its chemical formula, C12H24, reflects a balance of hydrophobicity and structural stability, making it a subject of interest in fields such as fragrance formulation, lubricant additives, and material science.
The synthesis of trans-1-Methyl-2-(4-methylpentyl)cyclopentane typically involves catalytic hydrogenation or isomerization of precursor olefins, with careful control of stereochemistry to achieve the desired trans-isomer. Recent advancements in green chemistry have spurred interest in optimizing its production using sustainable catalysts, aligning with the global push for eco-friendly manufacturing. Researchers are particularly intrigued by its potential as a low-viscosity base stock for synthetic lubricants, where its cyclic structure contributes to thermal stability and reduced volatility.
In the fragrance industry, this compound's subtle woody-amber olfactory profile has made it a candidate for niche perfume compositions. Its molecular rigidity enhances longevity in scent formulations, addressing consumer demand for long-lasting fragrances – a trending topic in cosmetic chemistry forums. Analytical studies using GC-MS and NMR spectroscopy confirm its purity and structural integrity, critical for quality-sensitive applications.
From a material science perspective, the compound's steric hindrance and lipophilic character show promise in polymer modification. Recent patents highlight its use as a plasticizer alternative in flexible PVC formulations, coinciding with industry efforts to replace traditional phthalates. This application taps into the growing health-conscious consumer movement seeking non-toxic material alternatives.
The physicochemical properties of 66553-50-2 reveal a melting point range of -15°C to -10°C and a boiling point around 240°C, with calculated logP values indicating high lipid solubility. These parameters make it suitable for controlled-release systems in agrochemicals, a hot topic in precision agriculture discussions. Its low aquatic toxicity profile, as per OECD 301 guidelines, further supports potential environmental applications.
Market analysts note increasing demand for high-purity trans-1-Methyl-2-(4-methylpentyl)cyclopentane (>98%), particularly from specialty chemical manufacturers. This aligns with search trends showing growing interest in tailor-made hydrocarbons for performance materials. Quality specifications typically require gas chromatography verification with limits on isomeric impurities, reflecting stringent industry standards.
Ongoing research explores the compound's behavior in supercritical fluids, relevant to CO2 extraction technologies – a trending topic in sustainable processing circles. Computational chemistry studies utilizing molecular dynamics simulations provide insights into its conformational stability, valuable for rational molecular design applications.
Regulatory status varies by region, with REACH compliance confirmed in the EU and TSCA listing in the United States. Safety data sheets recommend standard organic compound handling procedures, with no significant environmental persistence concerns identified. These characteristics position it favorably compared to more regulated halogenated compounds in industrial applications.
Future prospects for CAS 66553-50-2 include potential in bio-based solvent blends and advanced battery electrolytes, areas generating substantial search traffic among energy storage professionals. Its balanced volatility and chemical inertness make it suitable for specialty fluid formulations where conventional solvents fall short.
In conclusion, trans-1-Methyl-2-(4-methylpentyl)cyclopentane represents a versatile chemical building block whose applications intersect with multiple high-growth industries. As analytical techniques advance and sustainability drivers reshape chemical priorities, this compound's unique attributes position it for expanded utilization in next-generation formulations across diverse technological sectors.
66553-50-2 (trans-1-Methyl-2-(4-methylpentyl)cyclopentane) Related Products
- 2532-58-3(Cyclopentane,1,3-dimethyl-, (1R,3S)-rel-)
- 1636-39-1(1,\u200b1'-\u200bBicyclopentyl)
- 1759-58-6(trans-1,3-Dimethylcyclopentane (~70%))
- 1192-18-3((1R,2S)-1,2-dimethylcyclopentane)
- 1491137-94-0(2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)ethanol)
- 1465713-19-2(Tert-butyl(4-methoxy-2-phenylbutyl)amine)
- 2097966-86-2(6-((4-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione)
- 851977-65-6(ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-phenylpropanamido)-3H,4H-thieno3,4-dpyridazine-1-carboxylate)
- 2229183-36-0(1-2-(difluoromethoxy)-3-methylphenyl-3-oxocyclobutane-1-carboxylic acid)
- 2171953-34-5(1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-methylazetidine-3-carboxylic acid)




